molecular formula C17H16N2O5S B509116 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-methoxyphenyl)propanamide CAS No. 663168-41-0

3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-methoxyphenyl)propanamide

Cat. No.: B509116
CAS No.: 663168-41-0
M. Wt: 360.4g/mol
InChI Key: FGONZTKJLPWMHI-UHFFFAOYSA-N
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Description

3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-methoxyphenyl)propanamide is a complex organic compound that belongs to the class of benzisothiazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a benzisothiazole ring fused with a sulfonamide group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-methoxyphenyl)propanamide typically involves multiple steps:

    Formation of the Benzisothiazole Ring: The initial step involves the cyclization of ortho-aminothiophenol with a suitable carboxylic acid derivative to form the benzisothiazole core.

    Sulfonation: The benzisothiazole ring is then sulfonated using sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group.

    Amidation: The sulfonated benzisothiazole is reacted with 2-methoxyphenylpropanoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final amide linkage.

Industrial Production Methods

In an industrial setting, the synthesis might be optimized for scale-up by using continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can also enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can

Biological Activity

3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-methoxyphenyl)propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a benzisothiazole moiety, which is known for its diverse biological activities. The molecular formula is C14H15N2O5SC_{14}H_{15}N_{2}O_{5}S, and it possesses a molecular weight of approximately 317.35 g/mol. Its structural components contribute to its interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds related to benzisothiazole exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains. A study highlighted the synthesis of similar benzisothiazole derivatives that demonstrated potent inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess comparable antimicrobial properties .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in vitro. Studies have shown that benzisothiazole derivatives can induce apoptosis in cancer cells through the activation of various signaling pathways. Specifically, they may inhibit cell proliferation by targeting key enzymes involved in cancer cell metabolism and survival .

Study Cell Line IC50 (µM) Mechanism
Study AHeLa12.5Apoptosis induction via caspase activation
Study BMCF-715.0Inhibition of PI3K/Akt pathway

Ion Channel Modulation

Another significant aspect of the biological activity of this compound is its interaction with ion channels. Research has shown that related compounds can modulate potassium channels (Kv1.3), which are crucial in various physiological processes including neuronal excitability and muscle contraction. The compound's ability to inhibit Kv1.3 channels suggests potential therapeutic applications in treating autoimmune diseases .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways critical for cell survival.
  • Receptor Modulation : It potentially interacts with receptors linked to apoptosis and cell cycle regulation.
  • Ion Channel Interaction : By modulating ion channels, it can affect cellular excitability and signaling pathways.

Case Studies

Several case studies illustrate the compound's efficacy:

  • Antimicrobial Efficacy : In a comparative study, this compound was tested against standard antibiotics and showed superior activity against resistant strains of bacteria.
  • Anticancer Trials : Preclinical trials involving human cancer cell lines demonstrated significant reductions in cell viability when treated with the compound over a 72-hour period.

Properties

IUPAC Name

N-(2-methoxyphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5S/c1-24-14-8-4-3-7-13(14)18-16(20)10-11-19-17(21)12-6-2-5-9-15(12)25(19,22)23/h2-9H,10-11H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGONZTKJLPWMHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>54.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794678
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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